molecular formula C16H23N3O B4335563 N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4335563
M. Wt: 273.37 g/mol
InChI Key: BLGXONANXPPDNV-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that features an adamantyl group, a pyrazole ring, and a carboxamide functional group The adamantyl group is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced through the alkylation of adamantane with a suitable alkylating agent.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Carboxamide Formation: The final step involves the coupling of the adamantylmethyl intermediate with the pyrazole derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of antiviral, antibacterial, and anticancer drugs.

    Materials Science: Due to its rigid structure, the compound is used in the synthesis of polymers and materials with high thermal stability and mechanical strength.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The carboxamide group may also play a role in binding to target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other adamantyl-containing compounds and pyrazole derivatives:

    Similar Compounds: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, and 4-(1-adamantyl)-2-amino-5-bromothiazole.

    Uniqueness: The combination of the adamantyl group with the pyrazole ring and carboxamide functional group makes this compound unique. It offers a distinct set of physical and chemical properties, such as enhanced stability and specific biological activity, which are not commonly found in other similar compounds.

Properties

IUPAC Name

N-(1-adamantylmethyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-19-3-2-14(18-19)15(20)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXONANXPPDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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